3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline
Description
3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline is a substituted aniline derivative featuring a cyclopentyloxy group at position 3 and an isopropoxy group at position 5 of the aromatic ring. The compound’s structure combines lipophilic (cyclopentyl) and moderately polar (isopropoxy) substituents, which influence its physicochemical properties, such as solubility, logP, and steric bulk. This compound’s design likely aims to balance electronic and steric effects for applications in medicinal chemistry or materials science.
Properties
CAS No. |
653604-49-0 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-cyclopentyloxy-5-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-10(2)16-13-7-11(15)8-14(9-13)17-12-5-3-4-6-12/h7-10,12H,3-6,15H2,1-2H3 |
InChI Key |
TXZNTZIKKZYMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanol, isopropanol, and aniline.
Etherification: The cyclopentanol and isopropanol are converted into their respective alkyl halides using reagents like thionyl chloride or phosphorus tribromide.
Nucleophilic Substitution: The alkyl halides are then reacted with aniline in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
The electronic nature of substituents significantly impacts reactivity, solubility, and intermolecular interactions. Below is a comparison with key analogs:
Key Observations :
Physicochemical Properties
Solubility and Lipophilicity:
- 3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline : The cyclopentyl group enhances lipophilicity (higher logP), likely reducing aqueous solubility but improving membrane permeability.
- 3-Fluoro-5-(propan-2-yloxy)aniline : Fluorine’s electronegativity increases polarity slightly, improving solubility compared to the bulkier cyclopentyl analog.
- 2-[3-(Propan-2-yl)phenoxy]-5-(trifluoromethyl)aniline : The trifluoromethyl group further reduces solubility due to strong hydrophobicity, despite its electron-withdrawing nature.
Molecular Weight and Bioavailability:
- The target compound’s estimated molecular weight (~235 g/mol) falls within the acceptable range for oral bioavailability (Lipinski’s rule: <500 g/mol). Larger analogs like C₁₆H₁₆F₃NO (295 g/mol) may face challenges in absorption.
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